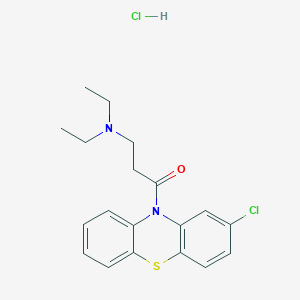

Chloracyzine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chloracyzine hydrochloride is a phenothiazine derivative Phenothiazines are a class of compounds known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Chloracyzine hydrochloride typically involves the following steps:

Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.

Chlorination: The phenothiazine core is then chlorinated to introduce the chlorine atom at the 2-position.

Acylation: The chlorinated phenothiazine is acylated with 3-(diethylamino)propionyl chloride to introduce the diethylamino propionyl group at the 10-position.

Formation of the Chloride Salt: The final step involves the formation of the chloride salt to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same steps outlined above. The reaction conditions are optimized for yield and purity, and the process is scaled up to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

Chloracyzine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amines.

Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted phenothiazine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chloracyzine hydrochloride (C19H21ClN2OS) is characterized by its tricyclic structure, which is common among many antidepressants. Its mechanism of action primarily involves the inhibition of norepinephrine and serotonin reuptake in the brain, which enhances mood and alleviates depressive symptoms. Additionally, it exhibits properties as a coronary vasodilator and antianginal agent, making it useful in treating cardiovascular conditions .

Pharmacological Applications

- Antidepressant Use :

- Cardiovascular Health :

- Anxiolytic Effects :

- Potential Antimicrobial Activity :

Case Studies and Research Findings

- A clinical trial involving chloracyzine demonstrated significant improvement in depressive symptoms among patients who were resistant to other treatments. The study highlighted that patients experienced fewer side effects compared to traditional TCAs, making chloracyzine a viable alternative for managing depression .

- In a separate study focusing on cardiovascular applications, chloracyzine was administered to patients with chronic angina. Results indicated improved exercise tolerance and reduced frequency of angina attacks, supporting its role as an effective coronary vasodilator .

- A laboratory study investigated the antimicrobial efficacy of chloracyzine derivatives against various fungal strains. Results showed promising antifungal activity against Candida species, indicating potential for further development in antimicrobial therapies .

Table: Summary of Applications of this compound

| Application | Description | Evidence/Case Studies |

|---|---|---|

| Antidepressant | Treats major depressive disorder by enhancing norepinephrine and serotonin levels | Clinical trials showing symptom improvement |

| Cardiovascular Health | Acts as a coronary vasodilator to alleviate angina pectoris | Trials indicating improved exercise tolerance |

| Anxiolytic Effects | Provides relief from anxiety disorders | Observational studies supporting anxiolytic effects |

| Antimicrobial Activity | Potential antifungal properties against various strains | Laboratory studies showing efficacy against fungi |

Mecanismo De Acción

The mechanism of action of Chloracyzine hydrochloride involves its interaction with various molecular targets and pathways:

Dopamine Receptors: The compound acts as an antagonist at dopamine receptors, which is the basis for its antipsychotic effects.

Histamine Receptors: It also blocks histamine receptors, contributing to its antihistaminic effects.

Serotonin Receptors: The compound’s interaction with serotonin receptors is associated with its antiemetic properties.

Comparación Con Compuestos Similares

Chloracyzine hydrochloride can be compared with other phenothiazine derivatives:

Chlorpromazine: Similar in structure but with different substituents, used primarily as an antipsychotic.

Prochlorperazine: Another phenothiazine derivative with antiemetic and antipsychotic properties.

Perphenazine: Used for its antipsychotic effects, with a different substitution pattern on the phenothiazine core.

Uniqueness

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique chemical structure and diverse reactivity make it a valuable tool for scientific research and industrial applications.

Propiedades

Número CAS |

1045-82-5 |

|---|---|

Fórmula molecular |

C19H22Cl2N2OS |

Peso molecular |

397.4 g/mol |

Nombre IUPAC |

1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one;hydrochloride |

InChI |

InChI=1S/C19H21ClN2OS.ClH/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22;/h5-10,13H,3-4,11-12H2,1-2H3;1H |

Clave InChI |

QELDTSNVBZMBTQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

SMILES canónico |

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

Key on ui other cas no. |

1045-82-5 |

Números CAS relacionados |

800-22-6 (Parent) |

Sinónimos |

chloracizine chloracizine hydrochloride chloracizine methiodide chloracysine chloracyzine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.